molecular formula C11H19NO2S B7591396 (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone

(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone

Cat. No. B7591396
M. Wt: 229.34 g/mol
InChI Key: PDVAZUJZFCYZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone is a chemical compound that is used in scientific research for its potential therapeutic properties. This molecule is composed of two rings, a morpholine ring and an oxolane ring, which are connected by a methanone group.

Scientific Research Applications

(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties in vitro. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of several enzymes that play a role in inflammation and tumor growth. This compound has also been shown to modulate the activity of several neurotransmitters that are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro. In addition, (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone. One direction is to further investigate its potential therapeutic properties, particularly for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the development of novel delivery methods for this compound could improve its solubility and bioavailability, making it more suitable for use in clinical applications.

Synthesis Methods

The synthesis of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone involves the reaction of 2,6-dimethylthiomorpholine with 3-chloropropanal in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final compound. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.

properties

IUPAC Name

(2,6-dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-8-5-12(6-9(2)15-8)11(13)10-3-4-14-7-10/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVAZUJZFCYZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(S1)C)C(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone

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